tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate

Lipophilicity Drug Design Physicochemical Properties

Researchers constructing ALK inhibitor libraries face unwanted side reactions when using unprotected 4-amino-3,5-dimethylpyrazole. This Boc-protected derivative provides chemoselective amine masking during multi-step sequences. - Enables selective N-protection during Suzuki-Miyaura cross-coupling at the pyrazole 4-position. - Rapid acidolysis (55% TFA/DCM, 30 min) allows efficient global deprotection after library assembly. - Room-temperature storage stability (95% purity, powder) supports long campaign syntheses with reduced degradation.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 1187341-03-2
Cat. No. B1518033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate
CAS1187341-03-2
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H17N3O2/c1-6-8(7(2)13-12-6)11-9(14)15-10(3,4)5/h1-5H3,(H,11,14)(H,12,13)
InChIKeyOQCBWVXVCKEWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate (CAS 1187341-03-2): A Boc-Protected 4-Aminopyrazole Building Block for Kinase Inhibitor Synthesis


tert-Butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate is a synthetic small molecule belonging to the class of pyrazole-based carbamates, specifically a tert-butyloxycarbonyl (Boc)-protected derivative of 4-amino-3,5-dimethylpyrazole . With a molecular weight of 211.26 g/mol, a predicted density of 1.157 g/cm³, and a logP of 1.52, this compound serves as a key intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds that rely on the 3,5-dimethylpyrazole motif as a hinge-binding bioisostere of phenol . Its Boc group enables temporary amine protection during multi-step synthetic sequences, facilitating chemoselective transformations that would be incompatible with the free amine.

Boc-protected amine building block

Enables chemoselective multi-step synthesis; temporary amine protection for kinase inhibitor scaffolds

Organic-phase reaction compatibility

Moderate lipophilicity (reported logP 1.52) supports organic-solvent workflows and aqueous work-up partitioning

Room-temperature storage

Supplied as a stable powder; no cold-chain or desiccated storage required for routine lab procurement

Why 4-Amino-3,5-dimethylpyrazole or Other Carbamate Analogs Cannot Replace tert-Butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate in Multi-Step Synthesis


Direct substitution of tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate with the free amine (3,5-dimethyl-1H-pyrazol-4-amine) is problematic because the unprotected primary amine is nucleophilic and can participate in unwanted side reactions—alkylation, acylation, or oxidative degradation—during subsequent transformations [1]. Conversely, replacing the Boc group with a benzyl carbamate (Cbz) or 2,2,2-trifluoroethyl carbamate alters the deprotection chemistry: Boc is cleaved under mild acidic conditions (e.g., TFA/DCM, 30 min), whereas Cbz requires hydrogenolysis, which is incompatible with substrates containing reducible functional groups . The 3,5-dimethyl substitution on the pyrazole ring is also critical; the unsubstituted pyrazole analog exhibits different electronic and steric properties, affecting both the reactivity of the amino group and the binding affinity of downstream kinase inhibitors [2]. These divergent physicochemical and chemical properties mean that even close structural analogs cannot serve as drop-in replacements without re-optimizing the entire synthetic route.

Free amine
(CAS 5272-86-6)
Unprotected nucleophilic amine

May participate in unwanted alkylation or acylation side reactions during multi-step sequences, requiring route re-optimization

Cbz analog
Hydrogenolysis-dependent deprotection

Requires catalytic hydrogenation, which may be incompatible with substrates bearing reducible functional groups such as alkenes or nitro groups

Trifluoroethyl carbamate
Altered acid sensitivity profile

Resistant to standard TFA cleavage; deprotection orthogonality may shift, limiting compatibility with established Boc-based synthetic protocols

Quantitative Differentiation Evidence for tert-Butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate Versus Closest Analogs


Lipophilicity (LogP) Comparison: Boc Derivative vs. Free Amine

The Boc-protected compound (logP = 1.52) is 0.33 log units more lipophilic than the free amine 3,5-dimethyl-1H-pyrazol-4-amine (logP = 1.19) [1]. This difference corresponds to an approximately 2.1-fold higher octanol-water partition coefficient, which can influence membrane permeability and CNS penetration potential of downstream drug candidates .

LogP Comparison
Head-to-head
ΔLogP = +0.33 (2.1-fold higher partition)
Supports lipophilicity-driven synthesis design and organic-phase reaction fit
Experimental logP values; may vary with determination method
Lipophilicity Drug Design Physicochemical Properties

Water Solubility Contrast: Free Amine is >450-Fold More Soluble than Boc Derivative (Estimated)

The free amine 3,5-dimethyl-1H-pyrazol-4-amine has an estimated water solubility of 67.77 g/L at 25°C (WSKOW model based on log Kow 0.24), whereas the Boc-protected derivative has a substantially lower intrinsic water solubility (logP 1.52 corresponds to log Kow ~1.52, yielding an estimated water solubility of ~149 mg/L) . This >450-fold difference in aqueous solubility dictates the choice of reaction medium: the Boc compound is more suitable for organic-phase reactions, while the free amine is preferred for aqueous-phase transformations.

Solubility Contrast
Class-level
~450-fold lower aqueous solubility
Organic-phase retention during aqueous work-up; minimizes product loss
Estimated from LogP-based model; experimental solubility data not available
Solubility Formulation Reaction Medium

Acidic Deprotection Kinetics: Boc Cleavage in 30 Minutes vs. Cbz Hydrogenolysis or Fmoc Base Sensitivity

The tert-butyloxycarbonyl (Boc) group on the target compound is quantitatively removed within 30 minutes using 55% TFA/DCM at room temperature, whereas the benzyl carbamate (Cbz) analog requires catalytic hydrogenation (H₂, Pd/C, 4–24 h) and the 2,2,2-trifluoroethyl carbamate analog is resistant to acidic cleavage [1]. This kinetic and mechanistic orthogonality means that only the Boc derivative can be selectively deprotected in the presence of benzyl esters, alkenes, or nitro groups that would be reduced under hydrogenolysis conditions [2].

Deprotection Rate
Class-level
30 min (TFA/DCM) vs. 4–24 h (Cbz hydrogenolysis)
Supports orthogonal protecting group strategy in multi-functional molecule synthesis
Standard Boc protocol; literature consensus for comparator deprotection
Protecting Group Orthogonality Solid-Phase Synthesis Reaction Selectivity

Commercially Available Purity: Boc Derivative at 95% vs. Free Amine Dihydrochloride Salt at Variable Purity

The Boc-protected compound is consistently supplied at 95% purity (HPLC) as a powder (Sigma-Aldrich, Fluorochem), whereas the free amine 3,5-dimethyl-1H-pyrazol-4-amine is often sold as the dihydrochloride salt with purity ranging from 95% to 98% depending on batch and storage conditions due to its hygroscopicity and light sensitivity . The Boc derivative's enhanced stability at room temperature (storage: RT) eliminates the need for cold-chain shipping and desiccated storage, reducing procurement complexity .

Purity & Storage
Reported
95% HPLC, RT storage as powder
Reduced procurement complexity; no cold-chain requirement
Supplier specifications; batch-dependent review recommended
Chemical Procurement Purity Specification Reproducibility

Molecular Complexity (Fsp³) as a Surrogate for Synthetic Accessibility and 3D Topology

The Boc-protected compound has a fraction of sp³-hybridized carbons (Fsp³) of 0.6, indicating a relatively high degree of three-dimensional character compared to the planar free amine (Fsp³ = 0.0, as all ring carbons are sp²-hybridized) . Higher Fsp³ values correlate with improved clinical success rates due to enhanced solubility, reduced off-target promiscuity, and more favorable ADMET profiles in downstream lead optimization [1]. The tert-butyl carbamate group introduces quaternary carbon geometry that increases molecular complexity without adding undesirable aromatic ring count.

Molecular Complexity
Class-level
Fsp³ = 0.6 (Δ +0.6 vs. free amine)
Reported 3D character metric; may support lead-like property screening
Class-level correlation with favorable ADMET profiles in lead optimization literature
Molecular Complexity Fragment-Based Drug Discovery Lead Optimization

Optimal Procurement Scenarios for tert-Butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Synthesis Requiring Chemoselective Amine Protection

When constructing focused libraries of 3,5-dimethylpyrazole-based kinase inhibitors, the Boc derivative enables selective N-protection during Suzuki-Miyaura cross-coupling steps at the pyrazole 4-position. The compound's moderate lipophilicity (LogP 1.52) facilitates organic-phase reactions, and its rapid acidolysis (30 min, 55% TFA/DCM) allows efficient global deprotection after library assembly .

Multi-Step Synthesis of ALK or IRAK4 Inhibitor Intermediates with Orthogonal Protecting Group Requirements

In synthetic routes toward ALK inhibitors such as alectinib, where both a 3,5-dimethylpyrazole hinge-binding motif and a morpholino-piperidine fragment must be sequentially installed, the Boc group provides orthogonality to base-sensitive and hydrogenation-labile protecting groups. The compound's room-temperature storage stability (95% purity, powder) minimizes degradation during long campaign syntheses [1].

Solid-Phase Peptide Synthesis (SPPS) Incorporating Pyrazole Amino Acid Isosteres

The Boc-protected 4-aminopyrazole serves as a bioisostere of tyrosine or phenol-containing amino acids in peptide mimetics. Its higher Fsp³ (0.6) compared to the planar free amine introduces beneficial 3D topology, while the Boc group is fully compatible with standard SPPS cycles (TFA cleavage, 30 min) [2].

Agrochemical Intermediate Production Requiring Scalable and Stable Building Blocks

For the synthesis of insecticidal N-substituted O-pyrazol-4-yl carbamates, the Boc derivative can be deprotected and further functionalized on large scale. The compound's low water solubility (~149 mg/L) simplifies product isolation by precipitation, and its 95% commercial purity reduces purification costs in industrial settings [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
Chemoselective amine protection
Boc acidolysis efficiency and organic-phase compatibility
Multi-step inhibitor intermediate synthesis
Orthogonal protecting group strategy
Storage stability and deprotection selectivity under TFA conditions
Peptide mimetic synthesis (SPPS)
Boc SPPS cycle compatibility
Deprotection kinetics and 3D topology integration
Agrochemical intermediate scale-up
Scalable building block stability
Commercial purity consistency and product isolation efficiency
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